molecular formula C9H16ClNO2 B6208816 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride CAS No. 2703780-55-4

4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

Cat. No.: B6208816
CAS No.: 2703780-55-4
M. Wt: 205.68 g/mol
InChI Key: IUGXGFQOGVKMRC-UHFFFAOYSA-N
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Description

4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a strong base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the bicyclic ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Studied for its potential biological activity, including interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, influencing physiological responses.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane: Lacks the methyl and carboxylic acid groups, making it less versatile in synthetic applications.

    4-Methyl-1-azabicyclo[2.2.2]octane:

    3-Carboxy-1-azabicyclo[2.2.2]octane: Similar but lacks the methyl group, influencing its chemical properties and biological activity.

Uniqueness: 4-Methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to the presence of both the methyl and carboxylic acid groups, which enhance its reactivity and potential for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties.

Properties

CAS No.

2703780-55-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-9-2-4-10(5-3-9)6-7(9)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H

InChI Key

IUGXGFQOGVKMRC-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC1)CC2C(=O)O.Cl

Purity

95

Origin of Product

United States

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